
(R)-2-(1-Aminoethyl)thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1-Aminoethyl)thiazole-5-carboxylic acid is a chiral compound featuring a thiazole ring, an aminoethyl group, and a carboxylic acid group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions For instance, starting with a thioamide and an α-halo ketone can lead to the formation of the thiazole ring
Industrial Production Methods
Industrial production of ®-2-(1-Aminoethyl)thiazole-5-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and other advanced technologies may be utilized to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(1-Aminoethyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-(1-Aminoethyl)thiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of ®-2-(1-Aminoethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring’s aromaticity and the presence of functional groups allow it to participate in various biochemical pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole-5-carboxylic acid: Lacks the aminoethyl group.
2-Aminoethylthiazole: Lacks the carboxylic acid group.
Thiazole-4-carboxylic acid: Differently substituted thiazole ring.
Uniqueness
®-2-(1-Aminoethyl)thiazole-5-carboxylic acid is unique due to the combination of its chiral center, aminoethyl group, and carboxylic acid group. This combination imparts specific chemical and biological properties that distinguish it from other thiazole derivatives.
Eigenschaften
Molekularformel |
C6H8N2O2S |
|---|---|
Molekulargewicht |
172.21 g/mol |
IUPAC-Name |
2-[(1R)-1-aminoethyl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2S/c1-3(7)5-8-2-4(11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10)/t3-/m1/s1 |
InChI-Schlüssel |
ZXTOHPCVEPZUIA-GSVOUGTGSA-N |
Isomerische SMILES |
C[C@H](C1=NC=C(S1)C(=O)O)N |
Kanonische SMILES |
CC(C1=NC=C(S1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate](/img/structure/B12951284.png)
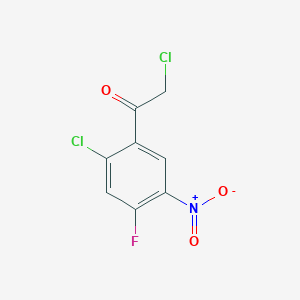
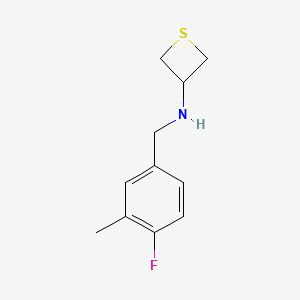

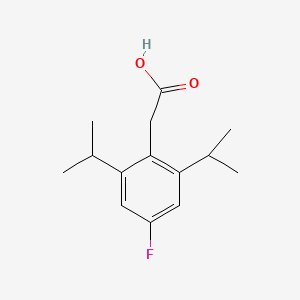
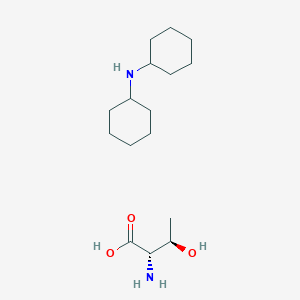
![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12951317.png)
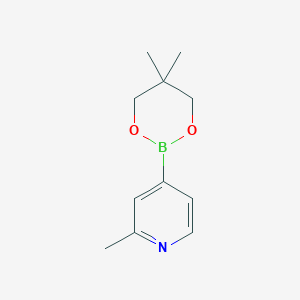
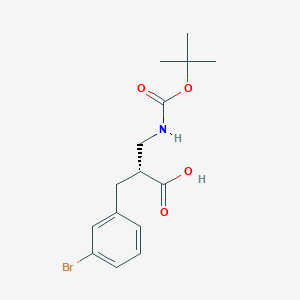


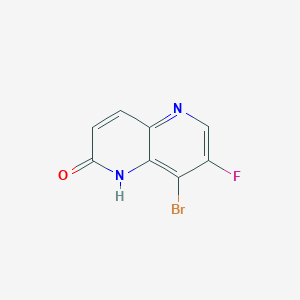
![7-Oxaspiro[3.5]nonan-5-ol](/img/structure/B12951359.png)
![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)
